4-phenoxybenzenesulfonic Acid
Description
Structure
3D Structure
Properties
CAS No. |
20241-57-0 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H10O4S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H,13,14,15) |
InChI Key |
MYPXYQMABPTFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Strategies for 4 Phenoxybenzenesulfonic Acid
Direct Sulfonation Methodologies
Direct sulfonation involves the introduction of a sulfonic acid group onto the aromatic ring of diphenyl ether. This electrophilic aromatic substitution is a primary method for the synthesis of aryl sulfonic acids.
Electrophilic Sulfonation via Sulfur Trioxide Complexes
The direct sulfonation of diphenyl ether is a classic example of an electrophilic aromatic substitution reaction. nih.gov Sulfur trioxide (SO₃) is a powerful sulfonating agent, and its reactivity can be modulated by forming complexes with various Lewis bases such as pyridine (B92270) or dioxane. google.comnih.gov These complexes, like SO₃·pyridine and SO₃·dioxane, are less aggressive than free SO₃, which helps to control the reaction and minimize side product formation. orgsyn.orgresearchgate.netresearchgate.netacs.org
The reaction mechanism is believed to proceed through a concerted pathway, especially in nonpolar solvents, involving two molecules of SO₃ forming a cyclic transition state with the aromatic ring. nih.govnih.gov In polar solvents, a mechanism involving a Wheland-type intermediate, a σ-complex, may be favored. nih.govresearchgate.net The sulfonation of diphenyl ether with these complexes typically yields the para-substituted product, 4-phenoxybenzenesulfonic acid, due to the directing effect of the phenoxy group. google.com
| SO₃ Complex | Typical Solvent | Reaction Temperature | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| SO₃·Pyridine | Pyridine, Dichloromethane | 0 °C to 90 °C | Mild and selective, commercially available. orgsyn.orgresearchgate.net | Potential for side reactions at higher temperatures, purification can be challenging. researchgate.net |
| SO₃·Dioxane | Dioxane, Dichloromethane | Room Temperature | Effective for sulfation and sulfonation, can be prepared in situ. acs.orgresearchgate.net | Dioxane is a suspected carcinogen, raising environmental and safety concerns. amazonaws.com |
Sustainable Approaches in Sulfonic Acid Synthesis (e.g., Thiourea Dioxide, NaHSO₃ Mediated)
In the pursuit of greener chemical processes, alternative sulfonating agents that are more environmentally benign and easier to handle have been explored. amazonaws.com Thiourea dioxide (TDO) has emerged as a promising sulfur dioxide surrogate for the synthesis of sulfonic acids from aryl halides under mild conditions. rsc.orggoogle.comrsc.orgwikipedia.org This method often utilizes photoredox catalysis to generate aryl radicals that then react with a sulfur dioxide source derived from TDO. rsc.org This approach is notable for its operational simplicity and the use of a stable, inexpensive, and eco-friendly reagent. rsc.orgthieme-connect.de
Sodium bisulfite (NaHSO₃) also serves as a mild and accessible sulfonating agent. researchgate.net While direct sulfonation of diphenyl ether with NaHSO₃ is less common, related methodologies involving the sulfonation of aryl halides in the presence of a suitable catalyst demonstrate the potential of this reagent in sustainable sulfonic acid synthesis.
| Reagent | Reaction Type | Typical Conditions | Advantages | Applicability to this compound Synthesis |
|---|---|---|---|---|
| Thiourea Dioxide | Radical-mediated sulfonation of aryl halides | Visible light, photoredox catalyst, room temperature | Mild, sustainable, uses a stable and inexpensive SO₂ surrogate. rsc.orgrsc.org | Applicable to the synthesis from 4-halodiphenyl ether. |
| Sodium Bisulfite (NaHSO₃) | Nucleophilic substitution/radical-mediated sulfonation | Transition-metal-free or catalyzed, often in aqueous media | Inexpensive, readily available, and water-soluble. researchgate.net | Potentially applicable through a catalyzed reaction with a suitable 4-phenoxyphenyl precursor. |
Electrochemical Synthesis of Sulfonated Aromatic Systems
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonated aromatic compounds. chemistryworld.com This approach avoids the use of harsh chemical oxidants or sulfonating agents. The electrochemical synthesis of sulfonated polymers, such as sulfonated polyphenyl ether, has been demonstrated through the electropolymerization of sulfonated phenol (B47542) precursors. researchgate.net While the direct electrochemical sulfonation of diphenyl ether is not extensively documented, the principles of electrochemical synthesis of related compounds, such as aromatic sulfonamides and sulfonic anhydrides, suggest its feasibility. acs.orgunesp.br
The mechanism for such a synthesis could involve the electrochemical generation of a reactive sulfur-containing species that then reacts with the diphenyl ether at the electrode surface. This method holds the potential for high selectivity and reduced waste generation.
Precursor-Based and Derivatization Routes
An alternative to direct sulfonation is the synthesis of this compound from precursors that already contain either the sulfonyl group or the ether linkage.
Synthesis via Hydrolysis of Sulfonyl Halide Intermediates
A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding sulfonyl halide, typically 4-phenoxybenzenesulfonyl chloride. chemicalbook.com This precursor is readily synthesized and commercially available. The hydrolysis is a nucleophilic substitution reaction where water attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonic acid and hydrochloric acid. wikipedia.org The reaction is generally high-yielding and proceeds under relatively mild conditions, often simply by treating the sulfonyl chloride with water.
Ether Linkage Formation with Sulfonate-Containing Precursors
The Ullmann condensation is a well-established method for the formation of diaryl ethers, which involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize this compound by using precursors that already contain a sulfonate group. For instance, the reaction of a phenol with a halogenated benzenesulfonic acid salt, or the reaction of a phenoxide with a halogenated benzenesulfonic acid, in the presence of a copper catalyst can yield the desired product. organic-chemistry.org This approach allows for the strategic construction of the molecule with the sulfonate group already in place. Recent advancements in the Ullmann reaction have led to milder reaction conditions and the use of more efficient catalyst systems. mdpi.comnih.govarkat-usa.org
| Reactants | Catalyst | Typical Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Phenol and Aryl Halide | Copper (powder or salts, e.g., CuI) | High-boiling polar solvents (e.g., DMF, NMP) | High temperatures (>150 °C) | Classic method, often requires stoichiometric copper. wikipedia.org |
| Phenol and Aryl Halide | CuI with ligands (e.g., N,N-dimethylglycine) | Various organic solvents | Lower temperatures (e.g., 90 °C) | Improved efficiency and milder conditions. organic-chemistry.org |
| Arylboronic Acid and Phenol | Copper(II) acetate | Dichloromethane | Room Temperature | Chan-Lam coupling, a related C-O bond formation method. organic-chemistry.org |
Functional Group Interconversion and Advanced Derivatization
Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another to access a wider array of molecules. For this compound, the most pivotal interconversion involves the transformation of the sulfonic acid moiety into a more reactive sulfonyl chloride group. This intermediate, 4-phenoxybenzenesulfonyl chloride, serves as a versatile precursor for a variety of advanced derivatization reactions.
The conversion of sulfonic acids to sulfonyl chlorides is a well-established synthetic strategy. Generally, reagents such as phosphorus pentachloride or chlorosulfonic acid are employed to achieve this transformation. orgsyn.org The resulting 4-phenoxybenzenesulfonyl chloride is a potent electrophile due to the highly reactive sulfonyl chloride (-SO₂Cl) group, making it susceptible to nucleophilic substitution.
Advanced derivatization of this compound primarily proceeds through its sulfonyl chloride derivative. This "building block" approach is fundamental in medicinal chemistry for systematically assembling complex molecules. The key reactions involving 4-phenoxybenzenesulfonyl chloride include:
Sulfonamide Formation : The reaction of 4-phenoxybenzenesulfonyl chloride with primary or secondary amines readily yields the corresponding sulfonamides. This transformation is a cornerstone in the creation of libraries of potential drug candidates.
Sulfonate Ester Formation : Its reaction with various alcohols leads to the formation of sulfonate esters.
Hydrolysis : In the presence of water, the sulfonyl chloride hydrolyzes back to the parent this compound. This reactivity necessitates that reactions are performed under anhydrous conditions to maintain the integrity of the sulfonyl chloride.
These derivatization strategies are crucial not only for creating new chemical entities for pharmacological screening but also in analytical chemistry. Chemical derivatization can modify a molecule's structure to improve chromatographic performance, ionization efficiency, and sensitivity in techniques like mass spectrometry. nih.gov For instance, reagents containing sulfonic acid or sulfonyl chloride groups are used to tag molecules, enhancing their detection. nih.govresearchgate.net
Further derivatization can also occur on the aromatic rings of the 4-phenoxybenzenesulfonyl moiety, such as additional sulfonation to introduce a second sulfonic acid group, leading to compounds like phenol-2,4-disulfonic acid from related precursors. researchgate.netatamanchemicals.com
Mechanistic Elucidation of Reactions Involving 4 Phenoxybenzenesulfonic Acid
Understanding Reaction Mechanisms in Sulfonation of Aromatic Ethers
The sulfonation of aromatic ethers, such as diphenyl ether to produce 4-phenoxybenzenesulfonic acid, proceeds via an electrophilic aromatic substitution (EAS) mechanism. wikipedia.org The phenoxy group (-OPh) of diphenyl ether is an activating group and an ortho, para-director, meaning it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to the ether linkage. The para position is generally favored due to reduced steric hindrance, leading to this compound as the major product.
The accepted mechanism involves several key steps:
Generation of the Electrophile : The actual electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com In concentrated sulfuric acid, SO₃ is generated through an equilibrium reaction. youtube.com Using fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile, increasing the reaction rate. masterorganicchemistry.compurechemistry.org 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻
Electrophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of one of the benzene rings of diphenyl ether attacks the electrophilic sulfur atom of SO₃. purechemistry.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. wikipedia.org The positive charge in the σ-complex is delocalized across the ortho and para positions relative to the point of attack. wikipedia.org The activating phenoxy group helps to stabilize this intermediate through resonance, particularly when the attack is at the ortho or para position.
Deprotonation and Restoration of Aromaticity : A weak base, typically HSO₄⁻ or a water molecule, removes a proton from the carbon atom bonded to the new -SO₃H group. masterorganicchemistry.compurechemistry.org This step restores the aromaticity of the ring, leading to the formation of the final product, this compound. purechemistry.org
Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.orglibretexts.org The reverse reaction, known as desulfonation, can occur when the sulfonic acid is heated in the presence of dilute aqueous acid. wikipedia.orgwikipedia.org
Investigation of Intermediates and Transition States
The central intermediate in the sulfonation of diphenyl ether is the σ-complex, or arenium ion. wikipedia.org For substitution at the para-position, the phenoxy group effectively stabilizes the positive charge through resonance, contributing its lone pair of electrons on the oxygen atom. This stabilization lowers the activation energy for the formation of the para intermediate compared to the meta intermediate, explaining the observed regioselectivity.
Recent computational studies, however, have challenged the universal applicability of the classic two-step mechanism involving a stable Wheland intermediate. nih.govresearchgate.net Density Functional Theory (DFT) and other calculations suggest that, under certain conditions, the reaction may proceed through a more concerted mechanism. researchgate.netresearchgate.net Some models propose that the reaction involves a trimolecular transition state, where two molecules of SO₃ and one molecule of the aromatic substrate react in a single step, bypassing a distinct σ-complex intermediate. researchgate.netnih.gov
These computational models indicate that the transition state for sulfonation can be complex. For instance, in nonpolar solvents, a concerted pathway involving a cyclic transition state with two SO₃ molecules may be energetically favored. researchgate.netnih.gov In polar solvents, a mechanism involving a Wheland-type intermediate may still be operative, but the energy barriers are significantly influenced by solvent-electrophile interactions. researchgate.net While these advanced models were developed for simpler arenes like benzene and toluene, they provide a framework for understanding the potential transition states in the sulfonation of more complex molecules like diphenyl ether. The presence of the ether oxygen could further complicate the transition state structure through potential coordination with the SO₃ electrophile. researchgate.net
Role of Solvent and Catalysis in Reaction Pathways
The choice of solvent and catalyst profoundly impacts the sulfonation of aromatic ethers, influencing both the reaction rate and the isomeric product distribution.
Solvent Effects: The polarity of the solvent can alter the reaction pathway and regioselectivity. Studies on anisole, a simpler aromatic ether, show that the solvent system affects the ortho/para product ratio. researchgate.netsemanticscholar.org
In non-complexing, nonpolar solvents like dichloromethane (CH₂Cl₂), ortho-substitution is often enhanced. This is attributed to the formation of a complex between the ether's oxygen atom and SO₃. This initial complexation facilitates an intramolecular transfer of the SO₃ group to the nearby ortho position. researchgate.net
In more polar, complexing solvents like nitromethane (CH₃NO₂), this effect is diminished. The solvent competes with the ether oxygen to solvate the SO₃, leading to a more "normal" product distribution where the sterically less hindered para product is more dominant. researchgate.net
Inert solvents, such as saturated aliphatic hydrocarbons, can be used to moderate the reaction, which can be vigorous with pure sulfur trioxide. google.com
| Solvent | Substrate | Ortho-Isomer (%) | Para-Isomer (%) |
| Dichloromethane | Anisole | Enhanced | Lowered |
| Nitromethane | Anisole | Lowered | Enhanced |
| Dioxane | Anisole | Lowered | Enhanced |
This table is based on findings for anisole sulfonation with SO₃ and illustrates the principle of solvent effects on isomer distribution. researchgate.netsemanticscholar.org
Catalysis: While concentrated or fuming sulfuric acid serves as both the reactant and the medium, other catalysts can be employed.
Lewis Acids : Catalysts like mercurous sulfate have been historically used. wikipedia.org Modern approaches may involve other Lewis acids to increase the electrophilicity of the sulfonating agent. purechemistry.org
Solid Acid Catalysts : Green chemistry protocols have explored the use of solid-supported acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄). researchgate.netajgreenchem.com These heterogeneous catalysts offer advantages in terms of reusability and reduced waste. ajgreenchem.com
Stability and Reactivity of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) imparts distinct properties to the 4-phenoxybenzene structure.
Stability and Acidity: Aryl sulfonic acids are strong acids, comparable in strength to sulfuric acid. wikipedia.org For example, benzenesulfonic acid has a pKₐ of -2.8, making it significantly stronger than carboxylic acids like benzoic acid (pKₐ 4.20). wikipedia.orgacs.org This high acidity is due to the extensive resonance stabilization of the sulfonate anion (Ar-SO₃⁻). The 4-phenoxybenzenesulfonate anion is similarly stabilized.
Aryl sulfonic acids are generally stable compounds. However, their stability in aqueous solutions can be influenced by pH and temperature. Studies on related compounds like benzenesulfonates and naphthalenesulfonates show they exhibit good stability when stored in water at an acidic pH. nih.gov They are typically stored as their alkali metal salts, which are stable, non-deliquescent solids. wikipedia.org
Reactivity and Desulfonation: The C-S bond in aryl sulfonic acids is robust but can be cleaved under specific conditions. The most significant reaction demonstrating this is desulfonation , the reverse of the sulfonation reaction. wikipedia.org This hydrolysis reaction is typically achieved by heating the aryl sulfonic acid in dilute aqueous acid (e.g., dilute H₂SO₄) or with superheated steam. wikipedia.orgwikipedia.orggoogle.com
RC₆H₄SO₃H + H₂O --(Heat, H⁺)--> RC₆H₅ + H₂SO₄ wikipedia.org
The temperature required for desulfonation correlates with the conditions required for the forward reaction; compounds that are easier to sulfonate are also easier to desulfonate. wikipedia.org For benzenesulfonic acid, this typically requires temperatures above 200°C. wikipedia.orgchemical-product.com The reversibility of sulfonation is a synthetically useful tool, as the sulfonic acid group can be used as a temporary blocking group to direct other electrophiles to specific positions on an aromatic ring before being removed via desulfonation. wikipedia.org
The sulfonic acid moiety can also be converted into other functional groups. For example, it can be converted to sulfonyl chlorides (using reagents like phosphorus pentachloride) and subsequently to sulfonamides and sulfonate esters. wikipedia.orgchemical-product.com Furthermore, fusion with sodium hydroxide (alkaline fusion) can convert the sulfonic acid group into a hydroxyl group, a process historically used for the production of phenols. wikipedia.org
C₆H₅SO₃Na + 2 NaOH → C₆H₅ONa + Na₂SO₃ + H₂O wikipedia.org
Catalytic Efficacy and Applications of 4 Phenoxybenzenesulfonic Acid and Analogues
4-Phenoxybenzenesulfonic Acid as a Prototypical Homogeneous Acid Catalyst
This compound (PBSA) serves as a significant model compound for understanding and evaluating the catalytic activity of more complex, often heterogeneous, acid catalysts. As a homogeneous catalyst, PBSA is fully soluble in the reaction medium, which allows for maximum interaction between the catalytic sulfonic acid group and the reactant molecules. This typically leads to high catalytic activity and turnover frequencies (TOFs).
Design and Performance of Heterogeneous Catalysts Incorporating Sulfonic Acid Functionality
To overcome the challenges associated with the separation and reuse of homogeneous catalysts like PBSA, significant research has focused on developing solid, heterogeneous catalysts that incorporate the same active sulfonic acid group. mdpi.com The primary goal is to combine the high activity of homogeneous catalysts with the practical advantages of a solid-phase system, such as ease of recovery and potential for use in continuous flow reactors. scispace.com
Aromatic polymers like poly(arylene ether sulfones) are valued for their chemical and thermal stability, making them excellent candidates for catalyst supports. rsc.org One innovative approach involves the synthesis of hyperbranched polymers, which possess a large number of terminal groups that can be functionalized. mdpi.com
Sulfonated hyperbranched poly(ether sulfone) (SHBPES) has been developed as a novel solid acid catalyst. rsc.orgrsc.org These materials are synthesized from AB2-type monomers, such as 4,4'-(m-phenylenedioxy)bis(benzenesulfonyl chloride), resulting in a dendritic-like structure with a high density of sulfonic acid end-groups. mdpi.com These terminal -SO3H groups act as the catalytically active sites. rsc.org While SHBPES polymers themselves can be partially or fully soluble depending on their molecular weight, they demonstrate the principle of using a stable polymer backbone for catalysis. rsc.orgrsc.org Their performance in reactions like esterification has been shown to be comparable to or even better than commercial resins like Amberlyst®-15, especially for lower molecular weight versions of SHBPES. rsc.org
Carbonaceous materials offer a robust and high-surface-area support for catalytic groups. To address the solubility issues of polymeric catalysts like SHBPES, they can be immobilized onto a carbon support. rsc.orgrsc.org For example, SHBPES has been successfully grafted onto carbon black (CB) to create a truly heterogeneous catalyst, SHBPES/CB. rsc.org This material combines the hyperbranched polymer's high density of acid sites with the insolubility and stability of the carbon support.
Another class of carbon-based catalysts is derived from the sulfonation of asphaltenes, which are complex hydrocarbon mixtures obtained from vacuum residue. mdpi.com Sulfonation with sulfuric acid introduces -SO3H groups onto the asphaltene structure, creating a solid acid catalyst. The density of these acid sites can be controlled by adjusting the sulfonation time. mdpi.com These materials are non-porous, meaning the catalytic sites are primarily on the outer surface, which minimizes the internal diffusion limitations that can hinder reaction rates in porous catalysts. mdpi.com
Mesoporous silica, such as MCM-41, is a widely used support material due to its high surface area, ordered pore structure, and thermal stability. These properties allow for a high dispersion of active sites and facilitate the transport of reactants and products. mdpi.com Arenesulfonic acid groups can be incorporated into the silica framework to create a stable and active solid acid catalyst. mdpi.com
The synthesis of these catalysts often involves grafting phenyl groups onto the silica surface, followed by sulfonation. This method creates a strong covalent bond between the support and the sulfonic acid group, which helps to prevent leaching of the active sites into the reaction medium—a common issue with simpler impregnated catalysts. mdpi.com The stability of the linkage is crucial; for instance, using phenyl groups as linkers provides greater stability against hydrolysis compared to aliphatic (e.g., propyl) linkers, especially in the presence of water. mdpi.com
Catalytic Efficacy in Organic Transformations
Esterification is a classic acid-catalyzed reaction of significant industrial importance, often used as a benchmark to test the performance of new acid catalysts. thieme-connect.de The catalytic efficacy of this compound and its heterogeneous analogues has been extensively evaluated in this context, particularly in the reaction between carboxylic acids and alcohols. rsc.orgrsc.org
In the esterification of acetic acid with 1-butanol, the homogeneous catalyst PBSA shows a high turnover frequency (TOF) of 4.4 min⁻¹. mdpi.com This provides a baseline for the maximum achievable rate under specific conditions. When the sulfonic acid functionality is incorporated into a hyperbranched poly(ether sulfone) (SHBPES), the resulting catalyst also shows high activity. mdpi.comrsc.org However, to render it truly heterogeneous and recyclable, the SHBPES can be grafted onto carbon black (SHBPES/CB). While this immobilization leads to a decrease in the esterification yield compared to the soluble SHBPES, the SHBPES/CB catalyst demonstrates good activity and improved recyclability. rsc.orgrsc.org
The table below compares the performance of various sulfonic acid catalysts in the esterification of acetic acid and 1-butanol.
| Catalyst | Catalyst Type | Ion Exchange Capacity (mmol g⁻¹) | Esterification Yield (%) | Turnover Frequency (TOF) (min⁻¹) |
| This compound (PBSA) | Homogeneous | - | - | 4.4 |
| p-Toluenesulfonic acid (PTSA) | Homogeneous | - | - | 3.2 |
| Sulfuric Acid (H₂SO₄) | Homogeneous | - | ~75 (after 2.5h) | - |
| SHBPES3 | Polymeric | 2.1 | 46 | - |
| SHBPES/CB | Heterogeneous (Polymer on Carbon) | 0.89 | 13 | - |
| Amberlyst®-15 | Polymeric Resin | - | ~45 (after 2.5h) | - |
| LSPES | Linear Polymer | - | - | 0.56 |
| HBSPES | Hyperbranched Polymer | - | - | 2.7 |
Data compiled from multiple studies for comparative purposes. Reaction conditions: 65 °C, 20 mmol acetic acid, 20 mmol 1-butanol. Yields for SHBPES3 and SHBPES/CB are comparative activities. mdpi.comrsc.orgrsc.org
Alkylation Reactions (e.g., Friedel-Crafts)
Aryl sulfonic acids are known to be effective Brønsted acid catalysts for various organic transformations, including Friedel-Crafts alkylation reactions. These reactions involve the alkylation of an aromatic ring with an alkyl halide, alcohol, or alkene. The sulfonic acid catalyst protonates the alkylating agent, generating a carbocation or a carbocation-like species, which then acts as the electrophile in the subsequent aromatic substitution.
While specific studies detailing the use of this compound in Friedel-Crafts alkylation are scarce, its structural similarity to other aryl sulfonic acids, such as p-toluenesulfonic acid and benzenesulfonic acid, suggests it would exhibit comparable catalytic activity. The phenoxy group, being electron-withdrawing, would likely enhance the acidity of the sulfonic acid group, potentially leading to higher catalytic efficiency compared to unsubstituted benzenesulfonic acid.
General Mechanism for Aryl Sulfonic Acid-Catalyzed Friedel-Crafts Alkylation:
Formation of the Electrophile: The sulfonic acid protonates the alkylating agent (e.g., an alkene) to form a carbocation.
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A weak base (often the conjugate base of the sulfonic acid or another molecule of the aromatic substrate) removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.
Due to the lack of specific research data for this compound, a data table illustrating its performance in Friedel-Crafts alkylation cannot be provided at this time. Research in this area would be necessary to quantify its catalytic effectiveness in terms of reaction yields, selectivity (e.g., ortho/para selectivity), and reaction conditions for various aromatic substrates and alkylating agents.
Condensation and Cyclization Reactions
Acid catalysts are crucial in promoting a wide array of condensation and cyclization reactions. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. Cyclization reactions lead to the formation of a ring structure within a molecule. Aryl sulfonic acids are often employed as catalysts in these transformations due to their strong acidity, thermal stability, and relatively low corrosiveness compared to mineral acids.
Examples of such reactions include the synthesis of bisphenols through the condensation of phenols with ketones or aldehydes, and various intramolecular cyclizations to form heterocyclic or carbocyclic rings. For instance, the synthesis of Bisphenol A from phenol (B47542) and acetone is a well-known acid-catalyzed condensation reaction.
Although specific examples of this compound as a catalyst in these reactions are not well-documented, its acidic nature suggests it would be a viable catalyst. The bulky phenoxy group might also impart some steric influence on the reaction, potentially affecting regioselectivity in certain cases.
Illustrative Example of Acid-Catalyzed Condensation (Bisphenol A Synthesis):
In the synthesis of Bisphenol A, an acid catalyst protonates the acetone, making the carbonyl carbon more electrophilic. Two molecules of phenol then sequentially attack the activated carbonyl carbon, followed by dehydration to yield the final product. While sulfuric acid and sulfonated ion-exchange resins are common catalysts, an aryl sulfonic acid like this compound could theoretically perform the same catalytic role.
As with alkylation reactions, the absence of specific studies on the use of this compound in condensation and cyclization reactions prevents the generation of a data table with detailed research findings. Further investigation is required to evaluate its catalytic performance in these important classes of organic reactions.
Advanced Materials Science Incorporating 4 Phenoxybenzenesulfonic Acid Structural Units
Polymer Electrolyte Membranes for Proton Exchange Applications
Polymer electrolyte membranes (PEMs) are critical components in technologies like proton exchange membrane fuel cells (PEMFCs). The ideal PEM should exhibit high proton conductivity, good mechanical and thermal stability, and low fuel crossover. The incorporation of 4-phenoxybenzenesulfonic acid moieties into polymer backbones is a key strategy for achieving these properties.
Polyphosphazenes, with their inorganic backbone of alternating phosphorus and nitrogen atoms (-P=N-), offer exceptional thermal stability and chemical resistance. researchgate.net The properties of these polymers can be readily tuned by attaching various organic side groups to the phosphorus atoms. To create proton-conductive materials, aryloxy side groups, such as phenoxy groups, can be attached to the polyphosphazene chain and subsequently sulfonated. researchgate.netumich.edu
The sulfonation of poly(bis(phenoxy)phosphazene) with agents like sulfuric acid introduces sulfonic acid (-SO₃H) groups onto the phenoxy rings, creating the this compound structural unit in situ. researchgate.net This process transforms the hydrophobic polymer into a hydrophilic, ion-conducting material. The degree of sulfonation can be controlled to balance proton conductivity with water uptake and mechanical strength. Researchers have also utilized mixed-substituent polymers, incorporating both reactive (e.g., phenoxy) and unreactive (e.g., m-ethylphenoxy) side groups. This approach allows for surface-only sulfonation after crosslinking, which prevents the bulk polymer from dissolving while creating a hydrophilic, conductive surface. umich.edu
These sulfonated polyphosphazene systems are being explored as alternative membrane materials for fuel cells, leveraging the inherent stability of the phosphazene backbone. acs.org
Sulfonated poly(arylene ether)s (SPAEs) are among the most promising non-fluorinated materials for PEMs due to their excellent thermal and mechanical properties combined with facile processing. canada.camdpi.com These polymers can be synthesized by incorporating monomers that already contain the this compound structure or by post-sulfonation of a pre-formed polymer. researchgate.netresearchgate.net
Attaching the sulfonic acid groups as pendants to the main polymer chain, rather than directly on it, has been shown to be particularly advantageous. bwise.kr This architecture allows for the formation of well-defined hydrophilic and hydrophobic nano-phase separation. The hydrophilic domains, rich in sulfonic acid groups, absorb water and form interconnected channels that facilitate efficient proton transport, while the hydrophobic polymer backbone provides mechanical strength. bwise.krmdpi.com
The performance of these membranes is directly related to the ion-exchange capacity (IEC), which is a measure of the concentration of sulfonic acid groups. A higher IEC generally leads to greater water uptake and higher proton conductivity. canada.caresearchgate.net However, excessive swelling can compromise the mechanical integrity and dimensional stability of the membrane. researchgate.net Therefore, a key research focus is to optimize the degree of sulfonation to achieve high conductivity without sacrificing durability. canada.ca
| Polymer System | Ion-Exchange Capacity (IEC) (mequiv/g) | Water Uptake (%) at 80°C | Proton Conductivity (S/cm) at 80°C |
|---|---|---|---|
| sPAE (DS=1.0) | 1.77 | 44.5 (vol %) | 0.135 |
| sPAEN (DS=1.0) | 2.55 | 51.9 (vol %) | 0.140 |
| SPAES-39 | 1.93 | 58.2 | 0.365 |
| Nafion® 117 (Reference) | 0.91 | ~35 | ~0.125 |
DS: Degree of Sulfonation. Data compiled from multiple sources for illustrative purposes. canada.cabwise.kr
Tailoring Material Properties through Sulfonation (e.g., Hydrophilicity Modification)
Sulfonation is a powerful and versatile chemical modification technique used to alter the surface and bulk properties of polymers. rsc.org The introduction of the sulfonic acid group (-SO₃H), the key functional component of this compound, fundamentally changes the nature of a material from hydrophobic (water-repelling) to hydrophilic (water-attracting). umich.edu
This transition is driven by the high polarity of the sulfonic acid group, which readily forms hydrogen bonds with water molecules. The degree of sulfonation (DS)—the number of sulfonic acid groups per polymer repeat unit—is the primary variable used to control the extent of this property modification. rsc.orgnih.gov
Low DS: A low degree of sulfonation imparts a mild hydrophilic character, which can be useful for improving surface wettability and anti-fouling properties without making the polymer water-soluble.
High DS: A high degree of sulfonation leads to significant water absorption, creating hydrogel-like materials. In the context of PEMs, this high water uptake is essential for creating the aqueous channels needed for proton conduction via the Grotthuss (hopping) and vehicle mechanisms. escholarship.orglidsen.com
However, the increased hydrophilicity comes with a trade-off. As the polymer absorbs more water, it swells, which can lead to a decrease in mechanical strength and dimensional stability. rsc.org If the DS is too high, the polymer may even become soluble in water, losing its utility as a solid membrane. Therefore, precise control over the sulfonation process is critical for designing materials with an optimal balance of hydrophilicity, proton conductivity, and robust physical properties for their intended application. mdpi.com
Supramolecular Architectures and Self-Assembly
The principles of supramolecular chemistry, which focus on non-covalent interactions, can be harnessed to build complex, functional architectures. nih.gov Sulfonic acid derivatives, including structures similar to this compound, are valuable components in this field due to their ability to participate in electrostatic and hydrogen bonding interactions.
Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger cavity-containing molecule (the "host"). wikipedia.org This complexation is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org
Common host molecules include cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govsemanticscholar.org A molecule like this compound, or similar aromatic sulfonates, can act as a guest. The hydrophobic phenoxy and benzene ring portion of the molecule can be included within the cyclodextrin cavity, while the polar, negatively charged sulfonate group remains exposed to the aqueous environment, interacting with the hydrophilic rim of the host. mdpi.com
This encapsulation can significantly alter the properties of the guest molecule, such as increasing its aqueous solubility or protecting it from chemical degradation. emanresearch.org Similarly, larger, synthetic hosts like sulfonated calixarenes or resorcinarenes use their sulfonate groups to create a negatively charged portal to a hydrophobic cavity, enabling them to bind positively charged or neutral guest molecules with high specificity. mdpi.comnih.gov
| Interaction Type | Description | Role in Sulfonate Guest Complexation |
|---|---|---|
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Drives the inclusion of the aromatic rings of the guest into the nonpolar host cavity. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Stabilize the complex once the guest is positioned within the host cavity. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom. | Can occur between the sulfonate group and hydroxyl groups on the rim of a cyclodextrin host. |
| Electrostatic Interactions | Attractive or repulsive forces between charged species. | Important for the binding of guests to charged, sulfonated hosts like calixarenes. |
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.comnih.gov The choice of metal and ligand dictates the structure and properties (e.g., porosity, catalytic activity) of the resulting framework.
Organic molecules containing sulfonate groups can be used as effective ligands in the synthesis of MOFs and CPs. rsc.org The sulfonate group (-SO₃⁻) can coordinate to metal centers in a similar fashion to the more commonly used carboxylate group (-CO₂⁻). A bifunctional ligand containing both a sulfonate group and another coordinating group (like a carboxyl or amino group) can bridge multiple metal centers to build extended 1D, 2D, or 3D structures. researchgate.net
For example, ligands like 4-carboxy-benzenesulfonic acid have been used to create one-dimensional coordination polymers. google.com The incorporation of the sulfonate functionality can impart unique properties to the framework, such as increased hydrophilicity, ion-exchange capabilities, or proton conductivity. rsc.orgresearchgate.net The this compound structure, with its potential for modification to include other coordinating sites, represents a versatile platform for designing new ligands for functional MOFs and CPs.
Hydrogen Bond-Driven Supramolecular Organization
The molecular architecture of this compound provides distinct functional groups that govern its assembly into higher-order supramolecular structures through hydrogen bonding. The sulfonic acid moiety (-SO₃H) is the primary and most influential group in directing this organization, acting as a strong hydrogen bond donor. This capacity for robust intermolecular interaction is fundamental to the formation of extended networks, which are crucial in defining the properties of advanced materials incorporating this structural unit.
The sulfonic acid group features a hydroxyl proton that is a potent hydrogen bond donor, while the three oxygen atoms—one hydroxyl and two sulfonyl—serve as effective hydrogen bond acceptors. This dual functionality allows for the creation of intricate and stable hydrogen-bonding motifs. The ether oxygen of the phenoxy group can also participate as a hydrogen bond acceptor, offering additional possibilities for intermolecular connectivity.
In materials containing this compound units, the dominant interactions are typically strong O-H···O hydrogen bonds originating from the sulfonic acid group. These interactions can lead to the formation of characteristic supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds. For instance, sulfonic acid groups frequently form dimeric structures or extended chains where the hydroxyl group of one molecule donates a proton to a sulfonyl oxygen of a neighboring molecule.
This directional and cooperative nature of hydrogen bonding results in the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. In the absence of specific crystallographic data for this compound, the behavior of analogous sulfonated compounds provides insight into the likely organizational patterns. For example, studies on related benzenesulfonic acid derivatives often reveal layered or channel-like structures facilitated by extensive hydrogen-bonding arrays. These organized structures are critical for properties such as proton conductivity in membranes, where the hydrogen-bonded network can provide pathways for proton transport.
To illustrate the nature of these interactions, the table below presents typical hydrogen bond parameters observed in a related sulfonated molecular crystal. These values highlight the geometry of the strong O-H···O interactions that are expected to be the primary organizing force in materials based on this compound.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H (Sulfonic Acid) | H | O=S (Sulfonyl) | 0.85-0.95 | 1.70-1.90 | 2.60-2.80 | 165-175 |
| C-H (Aromatic) | H | O=S (Sulfonyl) | 0.93-1.00 | 2.30-2.60 | 3.20-3.50 | 140-160 |
| C-H (Aromatic) | H | O-C (Ether) | 0.93-1.00 | 2.40-2.70 | 3.30-3.60 | 130-150 |
| Note: Data presented is representative of interactions found in crystalline solids containing benzenesulfonic acid moieties and is intended for illustrative purposes. |
Advanced Spectroscopic and Analytical Characterization of 4 Phenoxybenzenesulfonic Acid
Spectroscopic Probes for Molecular Structure and Bonding (e.g., FTIR, NMR)
FTIR Analysis: A specific Fourier Transform Infrared (FTIR) spectrum for 4-phenoxybenzenesulfonic acid, including a table of vibrational frequencies and their corresponding assignments (e.g., S=O stretching, C-O-C stretching, aromatic C-H bending), is not available.
NMR Spectroscopy: Specific ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound are not present in the searched literature. This includes chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons and carbons in the molecule, which are essential for confirming its molecular structure.
Electronic and Vibrational Fingerprinting via UV-Vis and Raman Spectroscopy
UV-Vis Spectroscopy: The specific absorption maxima (λmax) for this compound, which are crucial for understanding its electronic transitions, could not be located.
Raman Spectroscopy: A Raman spectrum for this compound, which would provide complementary vibrational information to FTIR, is not available.
Advanced Mass Spectrometry for Trace Analysis and Impurity Profiling
Specific mass spectrometry data, such as that from Electrospray Ionization (ESI-MS) or LC-MS/MS studies on this compound, is not available. This information would be necessary to discuss its fragmentation patterns, which are key for trace analysis and identifying potential process-related impurities.
X-ray Diffraction for Solid-State Structural Analysis
There are no available studies on the single-crystal X-ray diffraction of this compound. Consequently, critical information about its solid-state structure, such as the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, cannot be provided.
A scientifically rigorous article on this topic requires access to primary research literature containing this specific experimental data.
Environmental Impact and Degradation Pathways of Sulfonated Aromatic Ether Analogues
Mechanisms of Oxidative Degradation in Sulfonated Aromatic Systems
The oxidative degradation of sulfonated aromatic compounds is a critical pathway for their transformation in the environment. This process is often initiated by reactive oxygen species, such as hydroxyl radicals (•OH). The degradation of diaryl ether sulfonates has been observed to proceed via homolytic C-O scission, leading to the formation of aryl radicals acs.org.
For sulfonated aromatic hydrocarbons, the oxidative degradation is typically initiated by the electrophilic attack of hydroxyl radicals on the aromatic ring, forming hydroxycyclohexadienyl radicals. These intermediates can then undergo further reactions, including desulfonation or cleavage of the aromatic ring. At low pH, acid-catalyzed water elimination from these adducts can lead to the formation of cation radicals, which are key intermediates in the degradation process. In the presence of oxygen, the hydroxycyclohexadienyl radicals can react to form peroxyl radicals, which can subsequently eliminate a hydroperoxyl radical to yield phenolic products.
A study on phenyl sulfonates, which are structurally related to 4-phenoxybenzenesulfonic acid, established that desulfonation is a dominant degradation pathway for monoaromatic phenyl sulfonates acs.org. This suggests that the cleavage of the carbon-sulfur bond is a key step in the breakdown of these molecules. For diaryl ether sulfonates, it has been observed that they readily undergo homolytic C–O scission, which results in the production of aryl adducts acs.org.
The degradation of sulfonated poly(ether ether ketone) membranes in a vanadium flow battery medium, an environment with strong oxidizing agents, further illustrates the potential degradation pathways. The process involves attacks by hydroxyl radicals on the ether linkages and the aromatic rings, leading to chain scission and the formation of smaller, oxygenated molecules.
Abiotic Transformation Processes (e.g., Hydrolysis, Photodegradation)
Abiotic transformation processes, including hydrolysis and photodegradation, can contribute to the environmental breakdown of sulfonated aromatic ethers.
Hydrolysis: The hydrolysis of sulfonate esters can, in principle, occur through multiple mechanisms. While less studied than their phosphate counterparts, research on the alkaline hydrolysis of aryl benzenesulfonates has suggested complex scenarios. A study on the alkaline hydrolysis of a series of benzene arylsulfonates showed a nonlinear Brønsted plot, which was interpreted as a change from a stepwise mechanism for poorer leaving groups to a concerted mechanism for good leaving groups nih.gov. This indicates that the rate and mechanism of hydrolysis can be highly dependent on the specific chemical structure and the environmental conditions, such as pH. For this compound, the ether linkage is generally stable to hydrolysis under typical environmental conditions. However, the sulfonate group can influence the electronic properties of the aromatic rings and potentially affect the reactivity of the ether bond.
Photodegradation: Photodegradation is another important abiotic pathway for the transformation of aromatic compounds in the environment, particularly in sunlit surface waters. The efficiency of photodegradation is dependent on the ability of the compound to absorb light and undergo photochemical reactions. For phenoxy acids, which share the phenoxy moiety with this compound, photodegradation is a significant removal mechanism in shallow and highly insolated waters nih.gov. The presence of the sulfonate group in this compound is expected to increase its water solubility, potentially making it more available for photodegradation in the aqueous phase. The photodegradation of fenoxycarb, a compound containing a phenoxy-phenoxy structure, is rapid in water, with a half-life of about 5 hours in pure and natural water piat.org.nz. This suggests that the ether linkage can be susceptible to photochemical cleavage.
Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading various aromatic pollutants, including phenoxy acids nih.gov. These processes can simulate and enhance the natural photodegradation pathways.
Biotic Degradation and Biodegradability Assessments
The biodegradation of sulfonated aromatic compounds is often challenging for microorganisms due to the electron-withdrawing nature and the high water solubility conferred by the sulfonate group. Many synthetic sulfonated aromatic compounds are poorly biodegradable and are not efficiently removed by conventional wastewater treatment plants nih.gov.
The presence of the sulfonate group can render aromatic compounds inhibitory to bacterial growth, making their aerobic biodegradation very difficult mdpi.com. The biodegradation potential of aromatic amines, for instance, can range from highly degradable to non-biodegradable, depending on the position, type, and number of substituents on the aromatic ring mdpi.com.
However, some specialized microorganisms have been shown to degrade sulfonated aromatic compounds. For example, the bacterium Sphingomonas sp. strain SS3 can utilize diphenyl ether as a sole source of carbon and energy, and it exhibits cometabolic activity towards monohalogenated diphenyl ethers nih.gov. The initial step in the degradation of diphenyl ether by this bacterium is a 1,2-dioxygenation, leading to the formation of phenol (B47542) and catechol, which are then further metabolized nih.gov. This suggests that cleavage of the ether bond is a key initial step in the biodegradation of diaryl ethers.
The biodegradability of this compound is expected to be limited. The presence of both the sulfonate group and the stable ether linkage likely contributes to its recalcitrance. However, acclimated microbial communities might be able to achieve partial or complete degradation over extended periods.
Table 1: Biodegradation of Structurally Related Compounds
| Compound | Microorganism/System | Degradation Pathway/Products | Reference |
|---|---|---|---|
| Diphenyl ether | Sphingomonas sp. strain SS3 | 1,2-dioxygenation to phenol and catechol | nih.gov |
| Monohalogenated diphenyl ethers | Sphingomonas sp. strain SS3 | Cometabolic degradation to halophenols and halocatechols | nih.gov |
| Phenoxy acids | Aerobic and anaerobic bacteria | Dioxygenase-mediated ring cleavage | nih.gov |
| Diphenyl ether herbicides | Bacillus sp. YS-1 | Cleavage of ester bonds and reduction of nitro groups | mdpi.com |
Persistence and Fate of Sulfonated Aromatic Compounds in Environmental Compartments
Due to their chemical stability and often limited biodegradability, sulfonated aromatic compounds can be persistent in the environment. Their high water solubility facilitates their transport in aquatic systems, leading to their distribution in surface waters and potentially groundwater nih.gov.
The fate of xenobiotic compounds in the environment is determined by a combination of transport and transformation processes. For compounds like this compound, sorption to soil and sediment can be a significant process, although the hydrophilic nature of the sulfonate group may limit this. The organic carbon content of soil is a major factor influencing the sorption of hydrophobic organic compounds.
Once in the environment, these compounds can be subject to the degradation pathways discussed above. However, if the rates of these degradation processes are slow, the compounds can persist for extended periods. The persistence of diphenyl ether herbicides in soil, for example, is indicated by their relatively long half-lives, which can range from weeks to months mdpi.com.
The detection of alkyl-phenoxy-benzenesulfonates in municipal wastewater suggests that these compounds can pass through conventional wastewater treatment plants and be discharged into the environment. This highlights their potential for persistence and widespread distribution in aquatic ecosystems.
Q & A
Q. How can researchers mitigate solubility challenges in aqueous systems during in vitro assays?
- Methodological Answer : Adjust pH to deprotonate the sulfonic acid group (pKa ~1-2), enhancing solubility. Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) can stabilize the compound. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability under physiological conditions .
Advanced Research Questions
Q. How can kinetic and mechanistic studies resolve competing sulfonation pathways in the synthesis of this compound?
- Methodological Answer : Isotopic labeling (S) coupled with mass spectrometry tracks sulfonic acid group incorporation. Computational modeling (DFT) identifies transition states favoring para-substitution over ortho/meta isomers. Reaction calorimetry monitors exothermicity to optimize safety and scalability .
Q. What experimental designs are recommended to evaluate the anti-inflammatory activity of this compound in TNBS-induced colitis models?
- Methodological Answer : Use dose-response studies (0.1–10 mg/kg) in rodent models with TNBS (2,4,6-trinitrobenzenesulfonic acid) induction. Include positive controls (e.g., mesalamine) and assess biomarkers (IL-6, TNF-α) via ELISA. Histopathological scoring of colonic tissue and blinded data analysis minimize bias. Power analysis ensures adequate sample size (n ≥ 8 per group) .
Q. How can computational docking studies predict the interaction of this compound with cyclooxygenase-2 (COX-2)?
- Methodological Answer : Use molecular docking software (AutoDock Vina) with COX-2 crystal structures (PDB: 5KIR). Parameterize the sulfonic acid group for partial charges and tautomeric states. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K). Compare results with known COX-2 inhibitors to identify competitive binding sites .
Q. What strategies address contradictory solubility data reported for this compound in polar solvents?
- Methodological Answer : Replicate solubility tests under controlled humidity (to prevent hydrate formation) and temperature (25°C ± 0.1). Use standardized solvent batches (e.g., USP-grade DMSO) and nephelometry to quantify undissolved particles. Cross-validate with quantitative H NMR using internal standards (e.g., maleic acid) .
Q. How does the incorporation of this compound into conductive polymer composites enhance material properties?
- Methodological Answer : Blend the compound with poly(3,4-ethylenedioxythiophene) (PEDOT) via in-situ polymerization. Electrochemical impedance spectroscopy (EIS) measures conductivity improvements (>100 S/cm). X-ray photoelectron spectroscopy (XPS) confirms sulfonic acid doping efficiency. Compare mechanical stability (tensile testing) against unmodified PEDOT .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for clustered data in dose-response studies (e.g., repeated measurements per animal)?
- Methodological Answer : Use mixed-effects models to account for intra-subject correlations. Specify random intercepts for individual animals and fixed effects for dose and time. Validate model assumptions (normality, homoscedasticity) via residual plots. Sensitivity analyses (e.g., bootstrapping) confirm robustness .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved bioactivity?
- Methodological Answer : Synthesize analogs with substituents (e.g., halogens, alkyl chains) at the phenoxy ring. Test in vitro IC values against target enzymes (e.g., COX-2). Apply multivariate regression (PLS or QSAR) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity. Validate top candidates in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
